molecular formula C10H8BrN3O B15238469 2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one

2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one

Cat. No.: B15238469
M. Wt: 266.09 g/mol
InChI Key: UYUAKLOTBHOABB-UHFFFAOYSA-N
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Description

2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of imidazo[1,2-B]pyridazines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the imidazo[1,2-B]pyridazine core. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used in various biological assays to understand its interaction with different enzymes and receptors.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-b]pyridazines
  • Benzimidazoles

Uniqueness

2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one is unique due to its specific structural features, such as the bromine atom and the fused imidazo[1,2-B]pyridazine ring system. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

2-bromo-7,8-dihydro-6H-pyridazino[1,6-a]benzimidazol-9-one

InChI

InChI=1S/C10H8BrN3O/c11-8-4-5-9-12-6-2-1-3-7(15)10(6)14(9)13-8/h4-5H,1-3H2

InChI Key

UYUAKLOTBHOABB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N3C(=N2)C=CC(=N3)Br

Origin of Product

United States

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